molecular formula C9H11N3O5S B14874748 ethyl (2E)-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-3-hydroxybut-2-enoate

ethyl (2E)-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-3-hydroxybut-2-enoate

Cat. No.: B14874748
M. Wt: 273.27 g/mol
InChI Key: QTCRRSZQVNDFQE-SNAWJCMRSA-N
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Description

(E)-ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)-3-hydroxybut-2-enoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a triazine ring, a thioether linkage, and a hydroxybutenoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)-3-hydroxybut-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Thioether Formation:

    Esterification: The final step involves the esterification of the hydroxybutenoate moiety with ethyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thioether linkage allows for substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)-3-hydroxybut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)-3-hydroxybut-2-enoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

ethyl (E)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-3-hydroxybut-2-enoate

InChI

InChI=1S/C9H11N3O5S/c1-3-17-8(15)5(4(2)13)18-7-6(14)10-9(16)12-11-7/h13H,3H2,1-2H3,(H2,10,12,14,16)/b5-4+

InChI Key

QTCRRSZQVNDFQE-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/SC1=NNC(=O)NC1=O

Canonical SMILES

CCOC(=O)C(=C(C)O)SC1=NNC(=O)NC1=O

Origin of Product

United States

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